N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine;oxalic acid
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Overview
Description
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine;oxalic acid is a complex organic compound with a unique structure that includes a cyclopentanamine moiety linked to a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with 2-bromoethylamine to form the intermediate 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethylamine. This intermediate is then reacted with cyclopentanone under reductive amination conditions to yield the final product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or amine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or amines.
Scientific Research Applications
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy]ethoxy]ethylcyclopentanamine: Similar structure but with an ethoxy group instead of an ethyl group.
2-methoxy-4-[(E)-prop-1-enyl]phenoxyacetic acid: Similar phenoxy group but with an acetic acid moiety.
Uniqueness
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentanamine moiety, in particular, contributes to its potential bioactivity and versatility in various applications.
Properties
IUPAC Name |
N-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]cyclopentanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-3-6-14-9-10-16(17(13-14)19-2)20-12-11-18-15-7-4-5-8-15;3-1(4)2(5)6/h3,6,9-10,13,15,18H,4-5,7-8,11-12H2,1-2H3;(H,3,4)(H,5,6)/b6-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINQCHLNALJOE-ZIKNSQGESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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